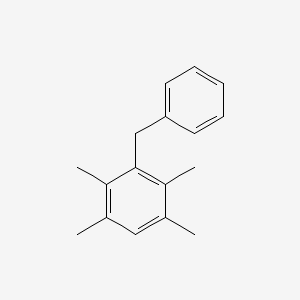

3-Benzyl-1,2,4,5-tetramethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

32102-77-5 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

3-benzyl-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C17H20/c1-12-10-13(2)15(4)17(14(12)3)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3 |

InChI Key |

LNXSPUXTFURRHY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 1,2,4,5 Tetramethylbenzene

Established Benzylation Pathways

Established methods for arene benzylation have been widely practiced for decades and typically rely on generating a reactive benzyl (B1604629) electrophile that can attack the electron-rich durene ring.

The Friedel-Crafts alkylation, first reported in 1877, remains a cornerstone for forming carbon-carbon bonds to aromatic rings. ethz.ch In this context, the reaction involves the benzylation of 1,2,4,5-tetramethylbenzene (B166113) (durene). The high electron density of the durene ring, resulting from four activating methyl groups, makes it a suitable substrate for electrophilic attack.

The reaction is typically carried out by treating durene with a benzylating agent in the presence of a strong Lewis acid catalyst. Common benzylating agents include benzyl halides (e.g., benzyl chloride) or benzyl alcohol. beilstein-journals.org Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used, often in stoichiometric amounts, to generate a benzyl carbocation or a highly polarized complex that serves as the active electrophile. ethz.chchemrxiv.org The electrophile then attacks the durene ring, and subsequent loss of a proton re-establishes aromaticity, yielding the desired product. While effective, these traditional methods often suffer from drawbacks such as the use of corrosive and moisture-sensitive catalysts, the generation of significant chemical waste, and the potential for side reactions like polyalkylation. ethz.ch

| Arene | Benzylating Agent | Catalyst | Conditions | Product | Ref |

| 1,2,4,5-Tetramethylbenzene | Benzyl Chloride | AlCl₃ | Anhydrous, inert solvent | 3-Benzyl-1,2,4,5-tetramethylbenzene | ethz.ch |

| 1,2,4,5-Tetramethylbenzene | Benzyl Alcohol | BF₃·OEt₂ | Dichloromethane | This compound | ethz.ch |

| o-Xylene | 4-Chlorostyrene (B41422) | 3FeCl₃·6H₂O/Gly (DES) | 60 °C, 24 h | 4-[1-(4-chlorophenyl)-ethyl]-1,2-dimethylbenzene | chemrxiv.org |

Benzyl thiocyanate (B1210189) is a compound where a benzyl group is attached to a thiocyanate (-SCN) moiety. nih.gov While aryl and alkyl thiocyanates are valuable intermediates in organic synthesis, their use as direct benzylating agents in Friedel-Crafts type reactions is not a well-established or widely reported pathway. The thiocyanate group is not a conventional leaving group for generating a benzyl carbocation under typical Friedel-Crafts conditions.

The synthesis of benzyl thiocyanate itself is straightforward, often involving the reaction of benzyl halide with a thiocyanate salt. However, its application in arene benzylation would likely require a multi-step sequence. For instance, the thiocyanate group could potentially be transformed into a better leaving group to facilitate subsequent electrophilic aromatic substitution, but this adds complexity and is not a direct benzylation route. Research into the direct reactivity of benzyl thiocyanate has focused more on its biological properties rather than its utility as a benzylating agent for arenes. nih.gov

Innovative Synthetic Approaches

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more efficient, selective, and environmentally benign processes.

Mechanochemistry, which utilizes mechanical force from grinding or ball-milling to induce chemical reactions, represents a significant advance in green synthesis by often eliminating the need for bulk solvents. beilstein-journals.org While a specific application of mechanochemistry for the synthesis of this compound has not been widely reported, the successful use of this technique for related Friedel-Crafts reactions demonstrates its high potential.

Solvent-free Friedel-Crafts acylation reactions have been effectively carried out under ball-milling conditions, demonstrating that the solid-state activation of reagents with a Lewis acid like AlCl₃ is feasible. researchgate.netnih.govbeilstein-journals.org Furthermore, mechanochemical Friedel-Crafts alkylation has been used in the synthesis of covalent triazine frameworks. beilstein-journals.org These examples suggest that a similar strategy could be applied to the benzylation of solid arenes like durene with a suitable benzylating agent and a solid Lewis acid catalyst, offering a solvent-free alternative to traditional solution-phase methods. The milling frequency is a key parameter that can influence reaction kinetics and outcomes in such processes. beilstein-journals.org

Significant progress has been made in developing catalytic systems that improve upon traditional Friedel-Crafts conditions. These innovations focus on using only catalytic amounts of a promoter, employing less toxic reagents, and achieving higher selectivity.

Key developments include:

Promoter-Free Benzylation: It has been found that highly electron-rich arenes can react directly with benzyl halides without any promoter or additive, potentially proceeding through an autocatalytic mechanism. For instance, the benzylation of mesitylene (B46885) (1,3,5-trimethylbenzene), an isomer of durene, has been achieved under these conditions. researchgate.net

Deep Eutectic Solvents (DES): A novel approach utilizes a deep eutectic solvent composed of FeCl₃ and hydrated glycine (B1666218) (3FeCl₃·6H₂O/Gly) that acts as both the reaction medium and the catalyst. This system has been effective for the benzylation of various arenes, including xylenes, with a range of benzylating agents like alcohols, ethers, and styrenes. A key advantage is the ability to reuse the catalytic DES for multiple cycles. chemrxiv.org

Supramolecular Catalysis: Resorcinarene-based catalysts have been employed to perform Friedel-Crafts benzylation under mild, "on-water" conditions. The catalytic activity is proposed to stem from the activation of benzyl chloride through hydrogen-bonding interactions within the hydrophobic pocket of the resorcinarene (B1253557) macrocycle. nih.govresearchgate.net This method provides an environmentally sustainable procedure that can even be scaled to the gram level. nih.gov

| Catalytic System | Arene | Benzylating Agent | Key Features | Ref |

| None (Promoter-Free) | Mesitylene | 4-Methoxybenzyl chloride | Additive-free; autocatalytic mechanism proposed | researchgate.net |

| FeCl₃-based Deep Eutectic Solvent | o-Xylene | 4-Chlorostyrene | Recyclable catalyst/solvent; broad substrate scope | chemrxiv.org |

| Resorcinarene | Benzene (B151609) | Benzyl Chloride | "On-water" conditions; H-bond activation; metal-free | nih.govresearchgate.net |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Several of the innovative approaches discussed align with these principles:

Atom Economy and Safer Reagents: The use of benzyl alcohol as a benzylating agent is preferred over benzyl chloride. This is because the reaction produces water as the only stoichiometric byproduct, which is environmentally benign, whereas benzyl chloride generates hydrogen chloride. beilstein-journals.org

Catalysis over Stoichiometric Reagents: A major focus of modern Friedel-Crafts chemistry is the shift from stoichiometric amounts of Lewis acids (e.g., AlCl₃) to catalytic systems. beilstein-journals.org Catalytic approaches, such as those using FeCl₃-based deep eutectic solvents or resorcinarenes, significantly reduce the amount of acidic waste generated. chemrxiv.orgnih.gov

Benign Solvents and Conditions: The development of "on-water" catalytic systems represents a significant step forward, using water as a green solvent. nih.gov Similarly, mechanochemical synthesis offers the possibility of eliminating bulk solvents entirely. researchgate.net

Renewable Feedstocks: On a broader scale, green chemistry also considers the origin of the starting materials. Durene is traditionally derived from fossil fuels. However, research into producing key chemical building blocks from biomass is ongoing. For instance, pyromellitic acid, which is produced by the oxidation of durene, has been identified as a target for synthesis from lignocellulose-derived platform chemicals, highlighting a potential future for renewable feedstocks in this area of chemistry.

Recyclability: The ability to recover and reuse a catalyst is a cornerstone of green industrial processes. The demonstrated recyclability of FeCl₃-based deep eutectic solvents for at least 20 cycles without significant loss of activity is a prime example of this principle in action. chemrxiv.org

Solvent-Free and Atom-Economical Synthetic Protocols

The principles of green chemistry, particularly atom economy and the reduction of solvent use, are central to developing improved synthetic routes for this compound.

Atom Economy: The concept of atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com In the context of the Friedel-Crafts benzylation of durene, the choice of the benzylating agent is critical.

Greener Alternative (Higher Atom Economy): A more atom-economical alternative is the use of benzyl alcohol. beilstein-journals.org When catalyzed by a suitable acid, benzyl alcohol can be activated to form the electrophilic species. The only byproduct in this case is water, which is an environmentally benign molecule. This approach significantly increases the theoretical atom economy as more atoms from the reactants are incorporated into the target molecule. researchgate.net

Solvent-Free Synthesis: Eliminating volatile organic solvents (VOCs) is a key goal in sustainable chemistry. Solvent-free, or solid-state, reactions can reduce waste, simplify purification processes, and lower operational hazards. For Friedel-Crafts type reactions, several solvent-free methodologies have been explored. For instance, zinc oxide (ZnO) powder has been shown to effectively catalyze the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net Another approach involves the use of ultrasound irradiation to promote benzylation reactions in the absence of both solvents and catalysts, which has proven effective for the N,N-dibenzylation of aromatic amines. researchgate.net While not specifically documented for the synthesis of this compound, these solvent-free techniques represent promising avenues for its greener production. A typical solvent-free procedure would involve mixing durene, the benzylating agent, and a solid catalyst and applying heat or other energy sources like microwave or ultrasound irradiation to drive the reaction. jocpr.com

Sustainable Catalysis and Reaction Media

The shift from traditional homogeneous catalysts, such as aluminum chloride (AlCl₃), to more sustainable alternatives is a major focus in modern organic synthesis. etsu.edu Traditional Lewis acids are often required in stoichiometric amounts, are sensitive to moisture, and generate significant corrosive and toxic waste, complicating product isolation and catalyst recycling. ethz.ch

Heterogeneous Catalysts: Solid acid catalysts offer a sustainable alternative as they are typically non-corrosive, robust, and easily separable from the reaction mixture by simple filtration, allowing for their reuse. etsu.edu This simplifies the work-up procedure and minimizes waste. Examples of such catalysts applicable to Friedel-Crafts benzylation include:

Supported Metal Oxides: Catalysts like iron(III) oxide supported on zirconia (Fe₂O₃/ZrO₂) have been successfully used for the benzylation of various aromatic compounds with benzyl chloride, offering high yields and excellent reusability under solvent-free conditions. jocpr.com

Zeolites and Aluminosilicates: These materials possess strong acid sites and a defined pore structure, making them shape-selective catalysts for alkylation reactions. Sol-gel derived aluminosilicates supporting zinc chloride have demonstrated higher activity than commercially available clay-based catalysts. rsc.org

Supported Heteropoly Acids: Phosphotungstic acid supported on silica (B1680970) gel is another powerful solid superacid catalyst capable of facilitating Friedel-Crafts alkylations at elevated temperatures, with the advantage of being non-corrosive and regenerable. etsu.edu

Sustainable Reaction Media: Beyond replacing the catalyst, the reaction medium itself can be made more sustainable. Deep Eutectic Solvents (DES) have emerged as green alternatives to conventional VOCs. These solvents are typically composed of a mixture of a hydrogen bond donor (e.g., glycerol) and a Lewis or Brønsted acid (e.g., FeCl₃·6H₂O). They are often biodegradable, non-volatile, and can act as both the solvent and the catalyst. A study on Friedel-Crafts benzylations mediated by FeCl₃-based DES demonstrated the reaction of various arenes, including durene (1,2,4,5-tetramethylbenzene), with 4-chlorostyrene. While the reaction was successful, it is noteworthy that the benzylation of the highly substituted durene resulted in a comparatively low yield. chemrxiv.org

The table below summarizes representative conditions for the Friedel-Crafts benzylation of polymethylated benzenes, including the specific case of durene, using sustainable catalytic systems.

| Aromatic Substrate | Electrophile | Catalyst/Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2,4,5-Tetramethylbenzene (Durene) | 4-Chlorostyrene | 3FeCl₃·6H₂O/Glycerol | 120 | 24 | 13 | chemrxiv.org |

| 1,2-Xylene | 4-Chlorostyrene | 3FeCl₃·6H₂O/Glycerol | 120 | 24 | 93 | chemrxiv.org |

| Benzene | Benzyl Chloride | Fe₂O₃/ZrO₂ | 80 | 0.5 | >90 | jocpr.com |

| Benzene | Benzyl Alcohol | Cs₂.₅H₀.₅PW₁₂O₄₀/MCF Silica | - | - | - | researchgate.net |

Reaction Mechanisms and Kinetics of 3 Benzyl 1,2,4,5 Tetramethylbenzene Formation

Lewis Acid Catalysis

Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂), are commonly employed in Friedel-Crafts alkylations. byjus.comumkc.edu Their catalytic activity stems from their ability to accept a pair of electrons from the halogen atom of the benzyl (B1604629) halide.

Mechanism of Lewis Acid Catalysis:

The Lewis acid coordinates with the chlorine atom of benzyl chloride, forming a complex.

This coordination polarizes the C-Cl bond, making the benzylic carbon more electrophilic.

In many cases, this complex dissociates to form a discrete benzyl carbocation and the [Lewis Acid-Cl]⁻ anion.

The efficiency of different Lewis acids can vary, with stronger Lewis acids generally leading to faster reaction rates. However, very strong Lewis acids can also promote side reactions and catalyst deactivation.

Table 2: Comparison of Common Lewis Acid Catalysts in Benzylation Reactions

| Lewis Acid | Relative Activity | Advantages | Disadvantages |

| AlCl₃ | High | Highly effective, readily available. | Can promote side reactions, moisture sensitive. |

| FeCl₃ | Moderate to High | Less expensive than AlCl₃, effective catalyst. youtube.com | Can be corrosive, moisture sensitive. |

| ZnCl₂ | Moderate | Milder catalyst, can offer better selectivity. | Generally requires higher temperatures. |

| BF₃ | High | Gas, can be easy to handle in specific setups. | Can form stable complexes, potentially requiring stoichiometric amounts. |

Brønsted Acid Catalysis

Brønsted acids, such as sulfuric acid (H₂SO₄) and triflic acid (CF₃SO₃H), can also effectively catalyze the benzylation of durene, particularly when using benzyl alcohol as the benzylating agent. nih.govmdpi.comrsc.orgnih.govnih.gov

Mechanism of Brønsted Acid Catalysis:

The Brønsted acid protonates the hydroxyl group of benzyl alcohol.

This forms a good leaving group, water (H₂O).

The departure of water generates the benzyl carbocation.

Brønsted acid catalysis offers an alternative pathway that can be advantageous in certain synthetic contexts, for instance, when avoiding the use of metal-based catalysts is desirable. The strength of the Brønsted acid is a key factor in its catalytic efficiency.

Reactivity and Functionalization of 3 Benzyl 1,2,4,5 Tetramethylbenzene

Electrophilic Aromatic Substitution Reactions on the Tetramethylbenzene Core

The tetramethylbenzene (durene) portion of the molecule is exceptionally reactive towards electrophiles. This heightened reactivity is a consequence of the cumulative electron-donating inductive effects of the four methyl groups. These groups increase the electron density of the aromatic ring, making it a more potent nucleophile compared to benzene (B151609) itself. wikipedia.orgnih.gov The benzyl (B1604629) group, also being an alkyl-type substituent, further contributes to this activation.

In 3-Benzyl-1,2,4,5-tetramethylbenzene, the substitution pattern is pre-determined by the existing substituents. The positions C1, C2, C4, and C5 are occupied by methyl groups, and C3 is occupied by the benzyl group. This leaves only the C6 position available for electrophilic attack. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to exhibit absolute regioselectivity, yielding a single isomer.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration : The introduction of a nitro group (–NO2) onto the durene ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. nih.govresearchgate.net For highly activated rings like durene, these reactions often proceed under milder conditions to prevent side reactions or polysubstitution. nih.gov Studies on the nitration of durene itself in acetic anhydride (B1165640) have shown that reaction can proceed via the formation of acetoxynitro adducts which then rearomatize. researchgate.net In the case of this compound, the reaction would yield 3-Benzyl-6-nitro-1,2,4,5-tetramethylbenzene.

Halogenation : The durene ring is readily halogenated (e.g., with Br2 or Cl2) in the presence of a Lewis acid catalyst such as FeBr3 or AlCl3. wikipedia.orgresearchgate.netresearchgate.net The catalyst polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich aromatic ring. This would result in the formation of 3-Benzyl-6-bromo-1,2,4,5-tetramethylbenzene or its chloro-analogue.

The reaction mechanism follows the general pathway for electrophilic aromatic substitution:

Generation of a strong electrophile (e.g., NO2+ from HNO3/H2SO4). researchgate.netchadsprep.com

Nucleophilic attack by the electron-rich durene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

Deprotonation from the site of attack (the C6 position) by a weak base (like HSO4- or water) to restore the aromaticity of the ring, yielding the final substituted product. researchgate.net

Transformations Involving the Benzyl Methylene (B1212753) Bridge

The methylene bridge (–CH2–) in this compound is a benzylic position, meaning it is directly attached to an aromatic ring. This position exhibits unique reactivity, distinct from that of a simple alkane C-H bond. libretexts.org The stability of the intermediate benzyl radical or benzyl carbocation, which are delocalized by resonance over the adjacent phenyl ring, is the primary reason for this enhanced reactivity. chemistrysteps.com

Two principal transformations at the benzylic methylene bridge are oxidation and halogenation.

Oxidation : The benzylic carbon can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methylene bridge to a ketone, forming 3-Benzoyl-1,2,4,5-tetramethylbenzene . chemistrysteps.com This reaction is a powerful tool for creating aryl ketones from alkylbenzenes. The reaction proceeds as long as there is at least one hydrogen atom at the benzylic position. chemistrysteps.com Research on the oxidation of related iodo- and bromo-substituted polymethylbenzenes using lead(IV) oxide has shown that the oxidation of a methyl group to a benzyl alcohol is a primary outcome. researchgate.net

Benzylic Halogenation : The hydrogen atoms on the benzylic methylene bridge can be selectively replaced by halogens (typically bromine) via a free-radical mechanism. masterorganicchemistry.com This reaction, often called the Wohl-Ziegler reaction, is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or a peroxide (ROOR). chadsprep.comlibretexts.org The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.com This reaction would convert this compound into 3-(α-Bromobenzyl)-1,2,4,5-tetramethylbenzene . This benzylic bromide is a versatile synthetic intermediate. libretexts.org Lewis acids like zirconium(IV) chloride have also been shown to catalyze benzylic bromination efficiently using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Synthesis and Characterization of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound would proceed via the reactions outlined previously. While specific literature detailing the synthesis and providing full characterization data for derivatives of this exact compound is sparse, the expected products can be reliably predicted. The characterization would rely on standard spectroscopic techniques. researchgate.netresearchgate.net

Synthesis of Representative Derivatives:

3-Benzoyl-1,2,4,5-tetramethylbenzene: This derivative can be synthesized via the oxidation of the parent compound's methylene bridge using a strong oxidizing agent like KMnO4 or Na2Cr2O7 in an appropriate solvent.

3-Benzyl-6-nitro-1,2,4,5-tetramethylbenzene: This compound would be prepared by treating the parent molecule with a nitrating mixture (HNO3/H2SO4) at controlled, likely low, temperatures due to the high reactivity of the durene ring. nih.gov

3-(α-Bromobenzyl)-1,2,4,5-tetramethylbenzene: This benzylic bromide would be synthesized using N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent like carbon tetrachloride. libretexts.orgmasterorganicchemistry.com

Interactive Table of Predicted Characterization Data for Derivatives

| Compound Name | Structure | Predicted 1H NMR Signals (δ, ppm) | Predicted 13C NMR Signals (δ, ppm) | Predicted Key IR Bands (cm-1) |

| 3-Benzyl-6-nitro-1,2,4,5-tetramethylbenzene | 7.20-7.40 (m, 5H, Ph-H), 4.1 (s, 2H, CH2), 2.2-2.4 (multiple s, 12H, 4 x CH3) | ~145-150 (C-NO2), ~125-140 (aromatic C), ~35 (CH2), ~16-20 (CH3) | ~2950 (C-H), ~1520 & 1350 (NO2 stretch), ~1600 (aromatic C=C) | |

| 3-Benzoyl-1,2,4,5-tetramethylbenzene | 7.40-7.80 (m, 5H, Ph-H), 2.0-2.3 (multiple s, 12H, 4 x CH3), 6.9 (s, 1H, durene H) | ~197 (C=O), ~128-140 (aromatic C), ~16-20 (CH3) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1660 (C=O stretch), ~1600 (aromatic C=C) | |

| 3-(α-Bromobenzyl)-1,2,4,5-tetramethylbenzene | 7.20-7.50 (m, 5H, Ph-H), 6.9 (s, 1H, durene H), 6.5 (s, 1H, CHBr), 2.1-2.3 (multiple s, 12H, 4 x CH3) | ~125-140 (aromatic C), ~60 (CHBr), ~16-20 (CH3) | ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1600 (aromatic C=C), ~650 (C-Br) |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 3-Benzyl-1,2,4,5-tetramethylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Based on the proposed structure of this compound, one would expect to observe distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) bridge protons, the aromatic proton on the tetramethylbenzene ring, and the protons of the four methyl groups. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) of these signals would be key to confirming the structure.

Hypothetical ¹H NMR Data Table for this compound: (Note: This table is a hypothetical prediction and not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~ 6.90 | Singlet | 1H | Aromatic-H (on tetramethylbenzene) |

| ~ 4.00 | Singlet | 2H | -CH₂- |

| ~ 2.20 | Singlet | 6H | 2 x -CH₃ |

| ~ 2.15 | Singlet | 6H | 2 x -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, this would allow for the identification of all carbon atoms, including the quaternary carbons of the tetramethylbenzene ring and the carbons of the benzyl substituent.

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a hypothetical prediction and not based on experimental data.)

| Chemical Shift (ppm) | Assignment |

| ~ 140 - 145 | Quaternary C (aromatic) |

| ~ 135 - 140 | Quaternary C (aromatic) |

| ~ 125 - 130 | Aromatic CH |

| ~ 35 - 40 | -CH₂- |

| ~ 15 - 20 | -CH₃ |

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the connectivity between protons on the benzyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbons they are directly attached to. This would be crucial for assigning the signals of the methylene group and the various methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be vital for establishing the connection of the benzyl group to the tetramethylbenzene ring by observing correlations from the methylene protons to the quaternary carbons of the durene core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₇H₂₀), HRMS would be used to confirm its elemental composition.

Expected HRMS Data: (Note: This is a calculated value and not based on experimental data.)

| Ion | Calculated m/z |

| [M+H]⁺ | 225.1638 |

| [M+Na]⁺ | 247.1457 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. In the case of this compound, these techniques would be used to identify characteristic vibrations of the aromatic rings and the alkyl substituents.

Expected Vibrational Bands: (Note: These are general regions and not specific experimental values.)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch (-CH₂, -CH₃) |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1450 & ~1375 | C-H bend (-CH₃) |

| ~1465 | C-H bend (-CH₂) |

Chromatographic Methods for Purity Assessment and Separation (GC, HPLC)

The purity of this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing its purity and for the separation of the compound from reaction mixtures and potential impurities. These methods offer high resolution, sensitivity, and accuracy in the qualitative and quantitative analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed Research Findings:

GC methods developed for structurally similar aromatic hydrocarbons provide a strong basis for the analysis of this compound. For instance, the analysis of related compounds such as tetramethylbenzene isomers and other alkylated benzenes is well-established. The choice of the stationary phase is crucial for achieving optimal separation. Non-polar stationary phases like those containing 5% diphenyl and 95% dimethyl polysiloxane are often employed for the separation of aromatic compounds due to their ability to separate analytes based on their boiling points and, to a lesser extent, their interactions with the phenyl groups in the stationary phase. nih.gov

The progress of reactions involving aromatic compounds is frequently monitored using GC equipped with a flame ionization detector (FID), which offers high sensitivity for hydrocarbons. rsc.org For more detailed analysis and identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. nih.govsemanticscholar.org This combination provides not only retention time data from the GC but also mass spectra of the eluted compounds, allowing for their structural elucidation.

A typical GC analysis would involve dissolving the this compound sample in a suitable volatile solvent, followed by injection into the GC system. The oven temperature program is optimized to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products.

Hypothetical GC Parameters for this compound Analysis:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature of 150°C, ramped to 300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a representative set of GC parameters that could be used for the analysis of this compound, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used.

Detailed Research Findings:

In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For aromatic hydrocarbons, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.comsielc.com

Research on the HPLC analysis of 1,2,4,5-tetramethylbenzene (B166113) (durene) has shown effective separation using a C18 column with a mobile phase of acetonitrile and water. sielc.com The retention of the compound is influenced by the proportion of the organic solvent in the mobile phase; a higher percentage of acetonitrile leads to a shorter retention time. The detection is typically carried out using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light.

The separation of impurities in related starting materials like benzyl chloride has also been successfully achieved using HPLC, demonstrating the technique's applicability for purity assessment in synthetic pathways leading to substituted benzenes. researchgate.net

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a representative set of HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's electronic structure. For 3-Benzyl-1,2,4,5-tetramethylbenzene, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to optimize the molecular geometry and determine key electronic properties. epstem.netnih.gov

These calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and electronic stability. A larger HOMO-LUMO gap generally corresponds to higher stability and lower reactivity.

Furthermore, DFT can be used to calculate various energetic properties, such as the total energy, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Total Energy | -2500 Hartree | Represents the total electronic and nuclear energy. |

| Dipole Moment | ~0.5 Debye | Indicates a slight overall polarity. |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar aromatic hydrocarbons. Actual values would require specific computation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the tetramethylbenzene (durene) core is rigid, the benzyl (B1604629) group introduces conformational flexibility through the rotation around the C-C single bond connecting the two rings. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape. nih.gov

An MD simulation would model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water or a non-polar solvent) at a specific temperature and pressure, researchers can observe the accessible conformations and their relative stabilities. The simulation would likely show that the two aromatic rings prefer a non-planar, near-orthogonal arrangement to minimize steric hindrance between the hydrogen atoms on the benzyl group and the methyl groups on the durene ring. nih.govnih.gov

These simulations also provide invaluable information about intermolecular interactions. By analyzing the radial distribution functions between molecules, one can understand how this compound molecules might pack in a condensed phase, highlighting potential π-π stacking interactions between the aromatic rings. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting how a molecule will react. For this compound, reactivity predictions would stem from the electronic structure data obtained from DFT calculations.

The local reactivity can be assessed using Fukui functions or by analyzing the Mulliken atomic charges. epstem.netresearchgate.net These analyses would pinpoint the most reactive sites in the molecule. It is expected that the electron-rich durene ring would be susceptible to electrophilic aromatic substitution. The benzyl group's methylene (B1212753) bridge could be a site for radical reactions.

Quantum chemical calculations can also be used to model entire reaction pathways. For instance, the mechanism of nitration or halogenation on the durene ring could be investigated by calculating the structures and energies of reactants, transition states, and products. This would provide the activation energy for the reaction, offering a prediction of the reaction rate and the most likely products. wikipedia.org

Quantum Chemical Calculations of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. For this compound, quantum chemical methods can compute various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov These theoretical predictions are invaluable for assigning the signals in an experimental spectrum. The calculations would show distinct signals for the aromatic protons, the benzylic protons, and the different methyl groups, reflecting the molecule's symmetry. wikipedia.org

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. epstem.netnih.gov These frequencies correspond to the absorption peaks in an IR spectrum. The calculations would predict characteristic C-H stretching vibrations for the aromatic rings and methyl groups, as well as C-C stretching and bending modes. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. epstem.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Interpretation |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-7.3, Benzylic CH₂: ~4.0, Methyl CH₃: 2.1-2.3 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 125-140, Benzylic CH₂: ~40, Methyl CH₃: 15-20 |

| IR | Wavenumber (cm⁻¹) | ~3000 (Aromatic C-H Stretch), ~2950 (Aliphatic C-H Stretch), 1500-1600 (Aromatic C=C Stretch) |

Note: These are illustrative values based on typical ranges for the functional groups present. Precise values would be obtained from specific quantum chemical calculations.

By combining these computational approaches, a detailed and multi-faceted understanding of this compound can be achieved, providing a solid theoretical foundation to complement and guide future experimental studies.

Applications of 3 Benzyl 1,2,4,5 Tetramethylbenzene in Fine Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

3-Benzyl-1,2,4,5-tetramethylbenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of both the benzyl (B1604629) moiety and the tetramethyl-substituted benzene (B151609) ring. The benzylic position is susceptible to oxidation, which can be a strategic step in introducing further functionality.

For instance, the oxidation of the benzylic CH2 group can yield a ketone, which can then participate in a variety of subsequent reactions. Furthermore, the aromatic rings can undergo further substitution reactions, although the steric hindrance from the existing methyl and benzyl groups imposes limitations and dictates the regioselectivity of such transformations. The synthesis of substituted benzene derivatives is a fundamental aspect of organic chemistry, and compounds like this compound can be seen as advanced building blocks for creating intricate molecular architectures. masterorganicchemistry.comrsc.org

The synthesis of this intermediate itself is often achieved through Friedel-Crafts type reactions, where 1,2,4,5-tetramethylbenzene (B166113) (durene) is benzylated. The conditions of this reaction can be tuned to achieve the desired substitution pattern.

Precursor for the Development of Polymer Monomers

The parent compound, durene, is a well-known precursor in the polymer industry, most notably for the production of pyromellitic dianhydride. google.comwikipedia.org This dianhydride is a key monomer in the synthesis of high-performance polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. google.com

Following this precedent, this compound can be envisioned as a precursor for modified polymer monomers. The introduction of the benzyl group can lead to monomers that, when polymerized, result in polymers with altered characteristics. For example, the benzyl group could enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers like polyimides. Additionally, the benzyl group could serve as a site for cross-linking, leading to thermosetting materials with improved dimensional stability.

The general approach would involve the oxidation of the methyl groups on the tetramethylbenzene ring to carboxylic acids, forming a polycarboxylic acid which can then be dehydrated to the corresponding dianhydride monomer. The presence of the benzyl substituent would be carried through this process, yielding a novel monomer.

Table 1: Comparison of Potential Monomer Precursors

| Compound | Formula | Key Feature for Polymer Synthesis | Potential Polymer Type |

|---|---|---|---|

| 1,2,4,5-Tetramethylbenzene (Durene) | C₁₀H₁₄ | Four oxidizable methyl groups | Polyimides |

Building Block in the Synthesis of Specialty Surfactants

Specialty surfactants are designed for specific applications and often possess complex molecular structures. The fundamental components of a surfactant are a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. The structure of this compound, being a large, nonpolar hydrocarbon, makes it an excellent candidate for the hydrophobic moiety of a surfactant.

By chemically modifying the molecule to introduce a polar head group, it could be transformed into a surfactant. For example, sulfonation of one of the aromatic rings would introduce a sulfonic acid group, a common hydrophilic head. The resulting amphiphilic molecule would possess a bulky and rigid hydrophobic tail, which could impart unique properties such as the ability to form stable emulsions or to be effective at very low concentrations. The specific structure of the hydrophobic part can significantly influence the surfactant's performance, including its critical micelle concentration (CMC) and its effectiveness in reducing surface tension.

Contribution to the Development of Novel Organic Materials

Beyond polymers, this compound can contribute to the development of other novel organic materials. Its parent, durene, is used as a cross-linking agent for alkyd resins and in the manufacture of adhesives and coating materials. wikipedia.org The benzylated derivative could potentially fulfill similar roles, with the benzyl group offering a point of attachment or a way to modify the material's final properties.

For example, its incorporation into resin formulations could lead to materials with enhanced thermal stability or different mechanical properties. In the realm of crystalline organic materials, the bulky and asymmetric nature of this compound could lead to interesting crystal packing arrangements, which might have applications in fields such as nonlinear optics or as organic semiconductors, although this remains a speculative area of research.

Application in Agrochemical Intermediate Synthesis

While direct application of this compound in the agrochemical industry is not widely documented in publicly available literature, the structural motifs present in the molecule are found in some active compounds. For instance, certain derivatives of tetrazine have been reported to possess larvicidal and ovicidal properties. google.com Additionally, some benzyl-substituted heterocyclic compounds, such as certain 3-benzylpiperidines, have shown fungicidal activity.

These examples suggest that the core structure of this compound could serve as a starting point for the synthesis of new agrochemical candidates. The tetramethylbenzyl moiety could be transformed into various heterocyclic systems, or the benzyl group could be modified to create a range of derivatives for biological screening. However, at present, this remains a potential rather than an established application.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4,5-Tetramethylbenzene (Durene) |

| Prehnitene (1,2,3,4-tetramethylbenzene) |

| Isodurene (1,2,3,5-tetramethylbenzene) |

| Pyromellitic dianhydride |

Future Research Directions and Scientific Challenges

Exploration of Asymmetric Synthesis for Chiral Derivatives

A significant frontier in the chemistry of 3-Benzyl-1,2,4,5-tetramethylbenzene lies in the introduction of chirality. The development of chiral derivatives could unlock novel applications in areas such as asymmetric catalysis, chiroptical materials, and stereospecific molecular recognition.

The primary challenge is the development of effective asymmetric synthetic methods. nih.gov The benzylic carbon of this compound is a prochiral center, making it an ideal target for asymmetric functionalization. Future research could focus on catalytic asymmetric C-H activation at the benzylic position to introduce a new substituent stereoselectively. Another promising avenue is the asymmetric synthesis of precursors, such as chiral benzylating agents or stereochemically defined tetramethylbenzene derivatives, which can then be coupled to form the target chiral molecule. nih.govyoutube.com

Furthermore, the synthesis of atropisomers represents an exciting challenge. By introducing bulky substituents onto the benzyl (B1604629) ring or the durene core, rotation around the C-C single bond connecting the two rings could be restricted, leading to axially chiral molecules. nih.gov The catalytic asymmetric synthesis of such atropisomers bearing multiple chiral elements is an emerging field and would require the design of highly specialized catalysts that can control the stereochemistry of sterically hindered substrates. nih.gov The successful synthesis and characterization of these chiral derivatives, including the determination of their absolute configuration using techniques like Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations, would be a significant achievement. nih.gov

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

Traditional syntheses of polysubstituted benzenes, such as Friedel-Crafts reactions, often suffer from drawbacks like the use of stoichiometric Lewis acid catalysts, generation of significant waste, and potential for carbocation rearrangements. rsc.orgyoutube.com A key future direction is the development of more sustainable, efficient, and atom-economical methods for the synthesis of this compound and its analogues.

Modern catalytic methods offer promising alternatives. Research should be directed towards the use of transition-metal-catalyzed cross-coupling and C-H functionalization reactions. rsc.orgresearchgate.net For instance, a direct, catalytic C-H benzylation of durene would be a highly atom-economical approach, avoiding the pre-functionalization steps typically required. researchgate.net Similarly, multicomponent reactions, where three or more reactants combine in a single operation to form the product, represent a powerful strategy for building molecular complexity in an efficient manner. acs.org The development of a one-pot synthesis of this compound from simpler, readily available starting materials would be a substantial advancement. rsc.orgrsc.org

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, should be a guiding principle in this research. rsc.orgjocpr.comprimescholars.com Methodologies that minimize byproducts and maximize the incorporation of starting materials are crucial for developing environmentally benign and cost-effective syntheses. jocpr.comprimescholars.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and guiding synthetic efforts. researchgate.netbohrium.comlmu.edunih.gov For this compound, computational design can accelerate the discovery of new derivatives with tailored and enhanced properties.

Future research should employ DFT and other quantum chemistry calculations to systematically investigate the structure-property relationships of a wide range of virtual derivatives. ijcrt.orgccspublishing.org.cn By modeling the effects of introducing various functional groups at different positions on both the durene and benzyl rings, researchers can predict changes in key properties such as:

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics, can be tuned by adding electron-donating or electron-withdrawing groups. lmu.edu

Conformational Preferences: The rotational barrier around the benzyl-durene bond can be calculated to guide the design of potential atropisomers.

These in silico studies can identify the most promising candidates for synthesis, saving significant time and resources in the laboratory. nih.gov The combination of computational prediction and experimental validation will be a powerful paradigm for developing the next generation of functional molecules based on the this compound scaffold. researchgate.net

Expansion into Emerging Areas of Chemical Research and Technology

The unique combination of a rigid, methylated aromatic core and a flexible benzylic substituent makes this compound an attractive scaffold for exploration in various cutting-edge areas of chemical research and technology.

Medicinal Chemistry: Polysubstituted benzenes are ubiquitous in pharmaceuticals. drugbank.com The this compound core could serve as a novel scaffold or a bioisostere for existing drug molecules. nih.gov The methyl groups can enhance binding affinity through hydrophobic interactions and may influence the metabolic stability of the compound. nih.gov Future work could involve synthesizing libraries of derivatives and screening them for biological activity against various therapeutic targets. The introduction of specific functional groups could lead to new candidates for drug discovery. lifechemicals.comfda.govfda.gov

Materials Science: The durene moiety is a component of high-performance polymers. The properties of this compound derivatives could be exploited in the development of new organic functional materials. innovations-report.com For instance, by incorporating suitable chromophores or electronically active groups, these compounds could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or molecular sensors. lmu.edu Their thermal stability and potential for forming ordered structures through self-assembly could be advantageous in these applications. longdom.org

Supramolecular Chemistry and Host-Guest Systems: The electron-rich durene ring can participate in π-π stacking interactions, which are fundamental in supramolecular chemistry. Derivatives of this compound could be designed to act as building blocks for self-assembling systems, forming well-defined nanostructures. They could also be explored as host molecules in host-guest chemistry, capable of binding specific guest molecules within a cavity formed by their structure.

Successfully expanding into these areas will require interdisciplinary collaboration between synthetic chemists, computational chemists, biologists, and materials scientists. The primary challenge will be to rationally design and synthesize derivatives that possess the specific combination of properties required for each application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Benzyl-1,2,4,5-tetramethylbenzene, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Synthesis typically involves alkylation or coupling strategies. For example, Friedel-Crafts alkylation using benzyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce the benzyl group to a tetramethylbenzene precursor. Alternatively, Suzuki-Miyaura cross-coupling may be employed for regioselective functionalization, as seen in analogous syntheses using diphenylphosphine ligands (e.g., dppb or tpbz) to stabilize intermediates . Key parameters include temperature control (e.g., reflux conditions at 80–120°C), solvent polarity (toluene or dichloromethane), and stoichiometric ratios of reagents to minimize side products. Standardized protocols for similar methylated benzenes recommend GC-MS analysis to verify purity (>85% by GC) .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ resolves methyl (δ 2.1–2.4 ppm) and benzyl proton signals (δ 7.2–7.4 ppm). ¹³C NMR distinguishes quaternary carbons (aromatic region: δ 125–140 ppm) and methyl groups (δ 15–25 ppm).

- Infrared (IR) Spectroscopy : Absorbances near 3000 cm⁻¹ (C-H stretching) and 1600 cm⁻¹ (aromatic C=C) align with methylated benzene derivatives .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows molecular ion peaks at m/z ≈ 254 (C₁₉H₂₂) with fragmentation patterns reflecting methyl and benzyl loss.

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for purity assessment, as per standards for tetramethylbenzene mixtures .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : The compound is soluble in nonpolar solvents (toluene, hexane) and moderately soluble in dichloromethane. Stability tests on analogous methylated benzenes suggest storage under inert gas (N₂ or Ar) at 4°C to prevent oxidation . Avoid prolonged exposure to light or acidic conditions, as benzyl groups may undergo hydrolysis. Safety protocols recommend using glass-coated containers to minimize adsorption losses .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example:

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., -40°C to 25°C) can identify rotamers of the benzyl group.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational modes. Compare results with thermochemical databases (e.g., NIST) for chlorinated benzene analogs to calibrate models .

- X-ray Crystallography : Single-crystal analysis resolves steric effects from methyl groups, as demonstrated for tetrachlorobenzene derivatives .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : Electron-donating methyl groups deactivate certain positions. Use bulky catalysts (e.g., Pd-tpbz complexes) to favor benzylation at less hindered sites .

- Microwave-Assisted Synthesis : Enhanced reaction control reduces competing pathways. For example, microwave heating (100–150°C, 10–30 min) improves yield in Suzuki couplings of sterically hindered aromatics.

- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or in-situ IR to isolate intermediates before rearrangement .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd or Ni complexes) to identify binding sites. For example, tpbz ligands enhance metal coordination in similar systems .

- Reaction Thermochemistry : Calculate enthalpy changes (ΔH) for benzylation steps using Gaussian or ORCA software. Validate against experimental thermochemical data for tetrachlorobenzenes .

- Solvent Effects : Use COSMO-RS models to predict solubility parameters and transition-state stabilization in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.